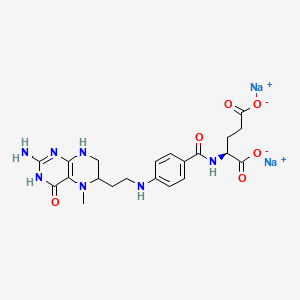![molecular formula C24H14NNa3O12S3 B12368267 trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is a highly water-soluble fluorescent dye. It is commonly used as a pH indicator due to its sensitivity to pH changes. This compound is known for its bright fluorescence, making it useful in various scientific applications, including biological and chemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate involves several steps The starting material, pyrene, undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positionsThe final step involves the etherification of the hydroxyl group with 1-(2-nitrophenyl)ethanol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and etherification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
化学反応の分析
Types of Reactions
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonic acid groups.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy to study cellular processes and pH changes within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
作用機序
The mechanism of action of trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, which is detected as fluorescence. This property is highly sensitive to pH changes, making it an effective pH indicator. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to changes in its fluorescence properties .
類似化合物との比較
Similar Compounds
Trisodium 8-hydroxypyrene-1,3,6-trisulfonate: Another fluorescent dye with similar pH sensitivity.
Trisodium naphthalene-1,3,6-trisulfonate: A compound with similar sulfonic acid groups but different fluorescence properties.
Uniqueness
Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is unique due to its specific combination of a nitrophenyl group and pyrene backbone, which provides distinct fluorescence characteristics and pH sensitivity. This makes it particularly useful in applications requiring precise pH measurement and monitoring.
特性
分子式 |
C24H14NNa3O12S3 |
|---|---|
分子量 |
673.5 g/mol |
IUPAC名 |
trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
InChIキー |
CRGABPHUJQWBOR-UHFFFAOYSA-K |
正規SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)



![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

